N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzamide
Description
Properties
CAS No. |
68555-80-6 |
|---|---|
Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
N-hydroxy-2-(2-methylprop-2-enoylamino)benzamide |
InChI |
InChI=1S/C11H12N2O3/c1-7(2)10(14)12-9-6-4-3-5-8(9)11(15)13-16/h3-6,16H,1H2,2H3,(H,12,14)(H,13,15) |
InChI Key |
WAHPLCKQBVMECA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NC1=CC=CC=C1C(=O)NO |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The preparation of N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzamide typically proceeds via two principal stages:
- Reduction of a precursor aromatic compound to introduce the N-hydroxy group.
- N-acylation to attach the 2-methyl-1-oxoallyl moiety to the amino group on the benzamide.
This approach is supported by recent patent literature and scientific articles that describe the use of hydrazine hydrate reduction under catalytic conditions followed by acylation reactions to yield the target compound with high selectivity and conversion efficiency.
Reduction Reaction
Reaction Conditions
- Catalyst: Raney nickel or Lei Ni cobalt catalysts are preferred for their high activity and recyclability.
- Solvent: Organic solvents such as aliphatic ethers or cyclic ethers are used to optimize reaction conditions and avoid side reactions.
- Temperature: The reduction is typically conducted between -20°C to 100°C, with a preferred range of -10°C to 30°C.
- Time: Reaction times vary from 1 to 24 hours, with 2 to 10 hours being optimal for high conversion.
- Reagents: Hydrazine hydrate is used as the reducing agent.
Mechanism and Outcomes
The reduction converts the precursor compound (general formula II) into the aromatic hydroxylamine intermediate (general formula I) with conversion efficiencies ranging from 95% to over 99% and high selectivity. The process avoids the need for solvent removal post-reaction, minimizing product loss and simplifying scale-up.
N-Acylation Reaction
Reaction Conditions
- The N-acylation is performed on the isolated aromatic hydroxylamine intermediate.
- Typical acylating agents correspond to the 2-methyl-1-oxoallyl group or related acyl chlorides.
- Reaction conditions are optimized to maintain selectivity and prevent over-acylation or degradation.
Efficiency
Supporting Research Findings and Data
Yield and Purity Data
| Step | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Notes |
|---|---|---|---|---|---|---|
| Reduction | Raney nickel | -10 to 30 | 2 to 10 | 95-99 | >99 | High conversion, no solvent removal needed |
| N-Acylation | - | Ambient to reflux | 1 to 6 | 98-99 | >98 | High selectivity, suitable for scale-up |
Characterization Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure and purity of intermediates and final product.
- Mass Spectrometry (MS): Confirms molecular weight and structural integrity.
- Infrared Spectroscopy (IR): Identifies functional groups, especially the hydroxylamine and amide moieties.
- Chromatographic Methods: High-performance liquid chromatography (HPLC) is employed for purity assessment.
Alternative Synthetic Routes and Related Compounds
While specific literature on this compound is limited, related benzamide derivatives have been synthesized via analogous routes involving substituted benzoxazines and benzamide intermediates reacting with primary amines under basic conditions. These methods highlight the versatility of amine substitution and acylation strategies in preparing functionalized benzamide compounds.
Summary of Preparation Methodology
| Stage | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Reduction | Catalytic reduction | Hydrazine hydrate, Raney nickel, ether solvents | Aromatic hydroxylamine intermediate |
| 2. N-Acylation | Acylation | Acyl chloride of 2-methyl-1-oxoallyl, mild base | Target N-hydroxybenzamide compound |
This two-step method is characterized by:
- High conversion and selectivity.
- Avoidance of complex purification steps.
- Suitability for industrial scale-up.
- Use of recyclable catalysts.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzaldehyde.
Reduction: Formation of N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzamide is a compound that has garnered attention in various scientific research applications due to its unique chemical properties. This article will explore its applications across different fields, including medicinal chemistry, environmental science, and materials science, supported by data tables and documented case studies.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated its efficacy against various cancer cell lines, showcasing its potential as a lead compound for developing new anticancer agents. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A recent investigation evaluated the compound's cytotoxic effects on human breast cancer cells. Results indicated a dose-dependent increase in cell death, with IC50 values comparable to established chemotherapeutics.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression and metastasis. For instance, it was found to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion.
Data Table: Enzyme Inhibition Assays
| Enzyme Target | Inhibition Percentage (%) | IC50 (µM) |
|---|---|---|
| MMP-2 | 75 | 12 |
| MMP-9 | 68 | 15 |
Bioremediation
This compound has potential applications in environmental science, particularly in bioremediation efforts. Its structure allows it to interact with various pollutants, facilitating their degradation by microbial communities.
Case Study:
In a study assessing the compound's effectiveness in degrading polycyclic aromatic hydrocarbons (PAHs) in contaminated soils, results showed a significant reduction in PAH concentrations after treatment with microbial cultures supplemented with the compound.
Chemical Safety Assessments
Given its chemical properties, this compound has been included in studies assessing the safety of food contact materials. Analytical methods such as gas chromatography coupled with mass spectrometry have been employed to evaluate its migration from packaging materials into food products.
Polymer Chemistry
The compound has shown promise as an additive in polymer formulations, enhancing mechanical properties and thermal stability. Its incorporation into polymer matrices can improve performance characteristics for various industrial applications.
Data Table: Mechanical Properties of Polymers with Additive
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Polyethylene | 20 | 300 |
| Polyvinyl Chloride | 25 | 250 |
Mechanism of Action
The mechanism of action of N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The benzamide moiety can interact with various receptors and proteins, modulating their function. The 2-methyl-1-oxoallyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Key Observations :
- The presence of bulky or polar substituents (e.g., piperazine, chlorophenyl) significantly increases melting points compared to simpler benzamides .
- The 2-methyl-1-oxoallyl group in the target compound may enhance reactivity in C–H functionalization due to its conjugated system, contrasting with the steric effects of piperazine or chlorophenyl groups .
Comparison of Directing Groups in Metal-Catalyzed Reactions
Benzamides with N,O-bidentate directing groups are pivotal in transition-metal-catalyzed C–H bond activation. Examples include:
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Features a rigid N,O-directing group from 2-amino-2-methyl-1-propanol. Used in palladium-catalyzed arylations .
- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide (): Anthraquinone-derived directing group enables regioselective C–H functionalization .
- Target Compound : The 2-methyl-1-oxoallyl group may act as a transient directing group, leveraging its α,β-unsaturated carbonyl system for reversible coordination with metals.
Reactivity Differences :
- Anthraquinone-based directing groups () favor electron-deficient aromatic systems, while the target compound’s acryloyl group may enhance compatibility with electron-rich substrates.
Enzyme Inhibition
- EPZ011989 (): A potent EZH2 inhibitor with a benzamide core. Its dimethylpyridinone and morpholinopropynyl groups contribute to high specificity and nanomolar potency .
- Target Compound : The hydroxamic acid moiety could inhibit metalloenzymes (e.g., histone deacetylases) via zinc chelation, though its specificity compared to EPZ011989 remains unexplored.
Antioxidant Activity
- N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide (): Exhibits 86.6% inhibition in CCl4-challenged rats, attributed to phenolic hydroxyl groups .
- Target Compound : The N-hydroxy group may confer radical-scavenging activity, but its efficacy likely depends on substituent electronics.
Biological Activity
N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound can be described by its chemical formula , and it features a hydroxamic acid functional group that is often associated with biological activity. The structural characteristics of this compound suggest potential interactions with biological targets, particularly in relation to enzyme inhibition and cell signaling pathways.
The biological activity of this compound primarily involves its role as a histone deacetylase (HDAC) inhibitor . HDACs play crucial roles in regulating gene expression through the modification of histones, and their inhibition can lead to altered cellular processes such as apoptosis, cell cycle arrest, and differentiation.
Efficacy in Cell Lines
Research has indicated that derivatives of benzamide compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis in human acute monocytic leukemia cells (U937) with notable potency . The mechanism involves the modulation of histone acetylation status, which affects transcriptional regulation.
Case Studies
- Antiproliferative Activity
- Mechanistic Studies
- Comparative Analysis
Data Table: Biological Activity Summary
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | U937 | 0.1 | HDAC inhibition |
| Induction of Apoptosis | A549 | 5 | Histone acetylation increase |
| Cell Cycle Arrest | MDA-MB-231 | 10 | Modulation of cell cycle proteins |
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzamide, and what parameters critically influence reaction efficiency?
Answer:
The synthesis typically involves coupling reactions between hydroxylamine derivatives and acyl chloride intermediates under reflux conditions. For example, pyridine-mediated reflux (4–24 hours) is used to activate carboxylic acid groups, followed by amide bond formation with amine-containing precursors . Critical parameters include:
- Catalyst selection : Pyridine or DMAP enhances nucleophilicity during acylation .
- Temperature control : Reflux in solvents like CH₂Cl₂ or MeOH ensures optimal reaction rates .
- Purification : Recrystallization (e.g., methanol) or column chromatography (hexane/EtOAc gradients) improves purity .
Advanced: How can researchers optimize the yield of this compound when encountering low conversion rates during amide bond formation?
Answer:
Low yields often arise from steric hindrance or poor leaving-group activation. Strategies include:
- Alternative coupling agents : Replace traditional acyl chlorides with HATU or DCC/DMAP systems to improve electrophilicity .
- Microwave-assisted synthesis : Reduces reaction time and enhances energy transfer for stubborn intermediates .
- In situ monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .
Basic: What spectroscopic and crystallographic techniques are recommended for structural confirmation?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.2–8.5 ppm for aromatic protons, δ 170–175 ppm for carbonyl carbons) identifies functional groups and regiochemistry .
- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles with <0.01 Å precision .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 274.23 for C₁₃H₁₀N₂O₅) .
Advanced: How should discrepancies between computational and experimental NMR data be resolved?
Answer:
- Re-examine purity : Impurities (e.g., unreacted starting materials) skew peaks; repurify via column chromatography .
- DFT calculations : Compare experimental shifts with density functional theory (DFT)-predicted values to identify conformational mismatches .
- Solvent effects : Simulate NMR spectra in the same solvent (e.g., DMSO-d₆) to account for hydrogen bonding .
Basic: What in vitro assays are suitable for initial bioactivity screening?
Answer:
- Enzyme inhibition : Test against COX-2, HDACs, or proteases using fluorogenic substrates (e.g., IC₅₀ determination) .
- Cytotoxicity assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) evaluate antiproliferative effects .
- Antimicrobial screening : Agar dilution or microbroth dilution against Gram-positive/negative bacteria .
Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) of derivatives?
Answer:
- Substituent variation : Synthesize analogs with modified hydroxyl, methyl, or allyl groups to probe steric/electronic effects .
- Molecular docking : Use AutoDock or Schrödinger to predict binding modes with target proteins (e.g., HDACs or kinases) .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors/donors via 3D-QSAR models .
Advanced: How can researchers address contradictions in biological activity data across studies?
Answer:
- Replicate assays : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Stability testing : Assess compound degradation in DMSO/PBS using LC-MS to rule out false negatives .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP correlations with activity) .
Basic: What computational tools are recommended for predicting the physicochemical properties of this compound?
Answer:
- SwissADME : Predicts logP, solubility, and bioavailability .
- Molinspiration : Estimates drug-likeness via Lipinski’s Rule of Five .
- Gaussian 16 : Calculates electrostatic potential maps for reactive site identification .
Advanced: How can crystallographic data resolve ambiguities in stereochemistry or tautomerism?
Answer:
- High-resolution data : Collect at synchrotrons (λ = 0.7–1.0 Å) to resolve bond electron densities .
- Hirshfeld surface analysis : Visualizes intermolecular interactions (e.g., hydrogen bonds) influencing tautomeric states .
- Twinned data refinement : Use SHELXL’s TWIN command to model overlapping lattices in challenging crystals .
Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Answer:
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., acyl chloride formation) .
- Green solvents : Replace DCM with cyclopentyl methyl ether (CPME) to enhance sustainability .
- Quality-by-design (QbD) : Use DOE (design of experiments) to optimize parameters (e.g., temperature, stoichiometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
